molecular formula C16H20ClFN2O4S B2615119 N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide CAS No. 2309600-94-8

N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide

Cat. No.: B2615119
CAS No.: 2309600-94-8
M. Wt: 390.85
InChI Key: ZNIWIVHSHUWFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide is a synthetic organic compound featuring a thiane (saturated six-membered sulfur-containing ring) core substituted with a 2-hydroxyethoxy group and an ethanediamide linker.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFN2O4S/c17-12-9-11(1-2-13(12)18)20-15(23)14(22)19-10-16(24-6-5-21)3-7-25-8-4-16/h1-2,9,21H,3-8,10H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIWIVHSHUWFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-chloro-4-fluoroaniline, which is then reacted with appropriate reagents to introduce the ethanediamide and thianyl groups. Common reagents used in these reactions include thionyl chloride, ethylene oxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The thianyl moiety may also play a role in modulating the compound’s activity by interacting with different pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide are scarce in published literature, but one closely related compound has been identified in commercial catalogs ():

Compound Name Molecular Formula Molecular Weight Key Substituents Catalog ID
This compound (Target) C₁₈H₂₃ClFN₃O₄S ~416.91* 2-hydroxyethoxy, ethanediamide, Cl/F-aryl Not listed
N'-(3-chloro-4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}ethanediamide (Analog) C₁₈H₂₃ClFN₃O₃S 415.9099 Morpholine, ethanediamide, Cl/F-aryl BJ95526

Key Structural and Functional Differences :

The analog (BJ95526) substitutes this group with morpholine, a heterocyclic amine, which may improve solubility in nonpolar solvents and alter receptor-binding profiles .

Pharmacological Implications: Morpholine derivatives are common in drug design due to their metabolic stability and bioavailability.

Synthetic Accessibility :

  • The morpholine-substituted analog (BJ95526) is commercially available, suggesting established synthetic routes. The hydroxyethoxy variant may require specialized etherification steps, increasing synthetic complexity.

Structural Analogues in Broader Context

Other compounds with partial structural similarities include:

  • 3-Chloro-N-phenyl-phthalimide (): A halogenated phthalimide used in polymer synthesis. While unrelated in backbone structure, its chloro-aryl motif highlights the utility of halogenation in tuning thermal stability and reactivity.
  • EU Patent Compounds (): Complex trifluoromethylphenyl-oxazolidines, which share halogenated aromatic groups but differ in core scaffold and functionalization. These emphasize the prevalence of halogenation and amide/ether linkages in agrochemical or pharmaceutical design.

Biological Activity

N-(3-chloro-4-fluorophenyl)-N'-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}ethanediamide, a compound with the CAS number 2309600-94-8, has garnered attention in recent research due to its potential biological activities, particularly in the context of cancer treatment. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H20ClFN2O4SC_{16}H_{20}ClFN_{2}O_{4}S, and it has a molecular weight of 390.9 g/mol. The structure includes a thian group and a hydroxyethoxy substituent, which may contribute to its biological properties.

Table 1: Basic Properties

PropertyValue
CAS Number2309600-94-8
Molecular FormulaC₁₆H₂₀ClFN₂O₄S
Molecular Weight390.9 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on related anilino quinazoline-based EGFR tyrosine kinase inhibitors demonstrated significant efficacy against non-small cell lung cancer (NSCLC) cells. The compound's derivatives showed IC50 values of 5.3 nM and 2.0 nM against HCC827 cells, indicating strong tumor inhibition capabilities compared to standard treatments .

The proposed mechanism of action for this compound involves targeting the epidermal growth factor receptor (EGFR), which is crucial in the proliferation and survival of cancer cells. By inhibiting EGFR signaling pathways, the compound may effectively reduce tumor growth and enhance apoptosis in cancerous cells.

Case Studies

  • Preclinical Studies : In a study involving small animal models, treatment with this compound resulted in significant tumor reduction when monitored using imaging techniques such as positron emission tomography (PET). This study highlighted the compound's potential as a non-invasive imaging tool for assessing EGFR mutation status in NSCLC patients .
  • Comparative Analysis : When compared to traditional EGFR-TKIs like PD153035, this compound exhibited superior therapeutic effects, as evidenced by lower tumor uptake in PET scans and reduced serum biomarkers associated with liver damage . This suggests a favorable safety profile alongside its efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.